3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid
Overview
Description
3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is an organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Target of Action
The primary target of 3-(2-Oxo-2H-1,4-Benzoxazin-3-yl)propanoic Acid is the production of hydroxamic acids from hydroxamic acid glucosides . This enzymatic activity is highly correlated with plant growth .
Mode of Action
The compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . The preferred substrate for this action is DIMBOA-beta-D-glucoside .
Biochemical Pathways
The compound affects the biochemical pathway that leads to the production of hydroxamic acids from hydroxamic acid glucosides . This pathway is crucial for plant defense against pests .
Result of Action
The result of the compound’s action is the production of hydroxamic acids from hydroxamic acid glucosides . This leads to an increased defense of young plant parts against pests .
Preparation Methods
The synthesis of 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid typically involves the reaction of 2-aminophenols with dimethyl-2-oxoglutarate under mild conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps such as recrystallization to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Comparison with Similar Compounds
Similar compounds to 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid include:
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
3-(6-Chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid: This compound has a chloro and dimethyl substitution on the benzoxazine ring.
3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]: This compound has a hydroxyl group and a different substitution pattern on the benzoxazine ring.
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to differences in their chemical properties and applications.
Properties
IUPAC Name |
3-(2-oxo-1,4-benzoxazin-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10(14)6-5-8-11(15)16-9-4-2-1-3-7(9)12-8/h1-4H,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFJHLAHTBXAFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350680 | |
Record name | 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247571-62-6 | |
Record name | 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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